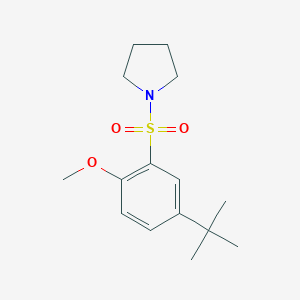
4-Tert-butyl-2-(1-pyrrolidinylsulfonyl)phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butyl-2-(1-pyrrolidinylsulfonyl)phenyl methyl ether is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Boc-protected sulfonamide and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields. In
作用机制
Boc-protected sulfonamide acts as an inhibitor of proteases by binding to the active site of the enzyme. This binding prevents the protease from carrying out its normal function of breaking down proteins. The inhibition of proteases by Boc-protected sulfonamide has been found to be reversible, which makes it a valuable tool for studying the mechanism of action of these enzymes.
Biochemical and Physiological Effects:
Boc-protected sulfonamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and thrombin. Boc-protected sulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
实验室实验的优点和局限性
Boc-protected sulfonamide has several advantages as a tool for scientific research. This compound is relatively easy to synthesize and can be obtained in large quantities. Boc-protected sulfonamide is also highly selective in its inhibition of proteases, which makes it a valuable tool for studying the activity of these enzymes in complex biological systems. However, Boc-protected sulfonamide also has some limitations. This compound can be toxic at high concentrations, and its effects on other enzymes and biological processes are not well understood.
未来方向
There are several future directions for the use of Boc-protected sulfonamide in scientific research. One area of interest is the development of more selective inhibitors that can target specific proteases. Another area of interest is the use of Boc-protected sulfonamide in the study of the role of proteases in disease processes, such as cancer and Alzheimer's disease. Additionally, Boc-protected sulfonamide may have potential applications in the development of new drugs that target proteases for therapeutic purposes.
Conclusion:
In conclusion, Boc-protected sulfonamide is a valuable tool for scientific research due to its ability to inhibit the activity of proteases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research. While Boc-protected sulfonamide has several advantages, it also has some limitations that need to be considered. Nonetheless, the future directions for the use of Boc-protected sulfonamide in scientific research are promising, and this compound is likely to continue to be an important tool for researchers in various fields.
合成方法
The synthesis of Boc-protected sulfonamide involves several steps. The first step is the protection of the amine group with Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected amine with a sulfonyl chloride to form the sulfonamide. The final step involves the removal of the Boc group using an acidic solution to obtain the final product.
科学研究应用
Boc-protected sulfonamide has been extensively used in scientific research due to its ability to inhibit enzymes that are involved in various biological processes. This compound has been found to be particularly useful in the study of proteases, which are enzymes that play a crucial role in the breakdown of proteins. Boc-protected sulfonamide has been used to study the mechanism of action of proteases and to develop inhibitors that can be used to treat diseases that are caused by the overactivity of these enzymes.
属性
产品名称 |
4-Tert-butyl-2-(1-pyrrolidinylsulfonyl)phenyl methyl ether |
|---|---|
分子式 |
C15H23NO3S |
分子量 |
297.4 g/mol |
IUPAC 名称 |
1-(5-tert-butyl-2-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-15(2,3)12-7-8-13(19-4)14(11-12)20(17,18)16-9-5-6-10-16/h7-8,11H,5-6,9-10H2,1-4H3 |
InChI 键 |
WSSXDBNDSFIRCD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



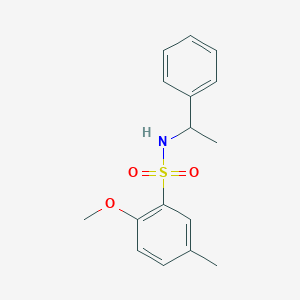
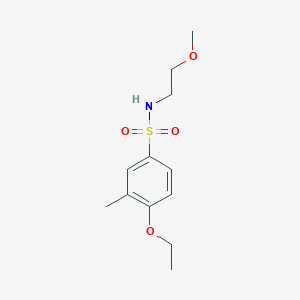




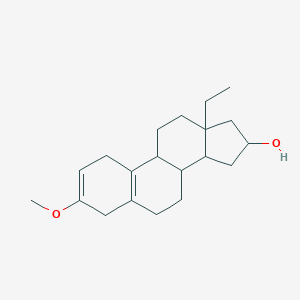
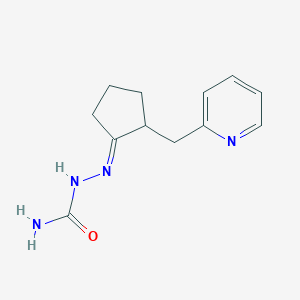

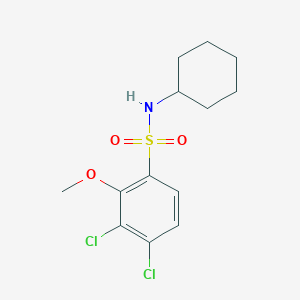


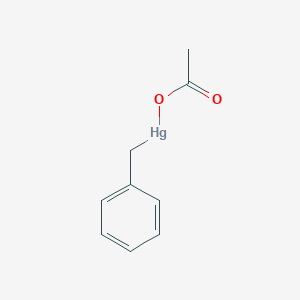
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)